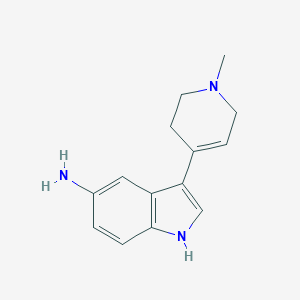

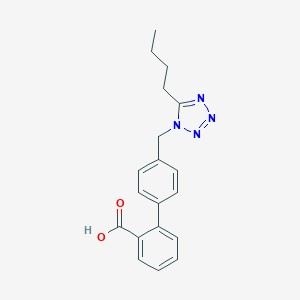

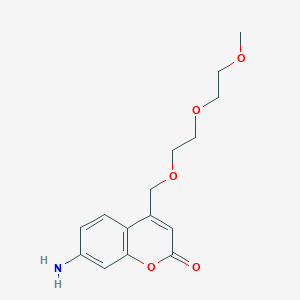

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine

カタログ番号 B126823

CAS番号:

116480-62-7

分子量: 227.3 g/mol

InChIキー: DJLPZSNNVNTZRG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For this compound, the InChI code is1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . Chemical Reactions Analysis

Specific chemical reactions involving “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine” are not available in the sources I have access to. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .科学的研究の応用

1. 5-HT6 Receptor Agonism

- A study by Mattsson et al. (2005) focused on synthesizing and evaluating a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles for their activity on the 5-HT6 receptor. The most potent agonist identified was a related compound with a chloro substitution, exhibiting high affinity and functional activity in assays measuring cyclic AMP production (Mattsson et al., 2005).

2. Synthesis and Reactions of Related Compounds

- Martinez et al. (1984) explored the synthesis and reactions of compounds structurally similar to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine, investigating their cyclization and transformation properties, which are fundamental in medicinal chemistry (Martinez et al., 1984).

3. Applications in Catalysis

- Singh et al. (2017) reported the synthesis of ligands with an indole core, such as 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, and their applications in forming palladacycles. These complexes, incorporating indole structures, demonstrated efficiency as catalysts in chemical reactions like the Suzuki–Miyaura coupling (Singh et al., 2017).

4. Antitumor Activity

- Nguyen et al. (1990) synthesized indole derivatives showing promising antitumor activity in various experimental tumor models, highlighting the potential of indole-based compounds in cancer treatment (Nguyen et al., 1990).

5. Structural Evaluations

- Kukuljan et al. (2016) synthesized and analyzed the crystal structures of indole derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one. This type of research is crucial for understanding the physical and chemical properties of compounds related to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine (Kukuljan et al., 2016).

6. Synthesis of Novel Derivatives for Anticancer Agents

- Redda and Gangapuram (2007) worked on synthesizing 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds that include indole derivatives, demonstrating anticancer activities in vitro on breast cancer cell lines (Redda & Gangapuram, 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPZSNNVNTZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456949 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine | |

CAS RN |

116480-62-7 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of 1.29 gm (20 mMol) potassium hydroxide in 10 mL methanol were added 1.32 gm (10 mMol) 5-amino-1H-indole followed by 2.46 mL (20 mMol) 1-methyl-4-piperidone. The reaction mixture was then heated to reflux for 18 hours. The reaction mixture was cooled to ambient, diluted with 20 ml water and the precipitate collected by filtration. The solid was recrystallized from ethyl acetate:methanol to give 1.11 gm (48.9%) 5-amino-3-(1-methyl-1,2,3,6-tetrahydropyr-idin-4-yl)-1H-indole as a tan solid (m.p.=200°-203° C.). The tan solid was subjected to flash chromatography, eluting with 100:20:0.5 dichloromethane:methanol:ammonium hydroxide, to give 0.99 gm 5-amino-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a cream colored solid (m.p.=212°-215° C. (ethyl acetate:methanol)).

Yield

48.9%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)